

Application Notes and Protocols for **IR-825** Mediated Photothermal Therapy Dosimetry

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Compound of Interest

Compound Name: **IR-825**

Cat. No.: **B15554114**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dosimetry of **IR-825** mediated photothermal therapy (PTT). It is intended to guide researchers, scientists, and drug development professionals in planning and executing experiments to quantify the photothermal effects of **IR-825** and its formulations.

Introduction to **IR-825** in Photothermal Therapy

IR-825 is a near-infrared (NIR) cyanine dye with strong absorbance in the NIR region, making it an effective photothermal agent.^[1] When exposed to NIR light, typically from a laser, **IR-825** efficiently converts light energy into heat, leading to localized hyperthermia and subsequent ablation of tumor cells.^{[1][2]} To enhance its stability, bioavailability, and tumor-targeting capabilities, **IR-825** is often encapsulated in various nanocarriers such as liposomes, polymeric nanoparticles, and micelles.^{[1][3]} The therapeutic efficacy of **IR-825** mediated PTT is highly dependent on the precise dosimetry, which includes the concentration of the agent, the laser power density, and the irradiation time.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on **IR-825** and analogous NIR dyes (IR-820, ICG) used in photothermal therapy. This data can serve as a starting point for experimental design.

Table 1: In Vitro Photothermal Heating

Photosensitizer	Concentration (µg/mL)	Laser Wavelength (nm)	Laser Power Density (W/cm²)	Irradiation Time (min)	Max Temperature Change (°C)	Cell Line	Reference
IR-820	500	793	0.5	4	~20	-	[4]
IR-820	500	793	1.5	10	>55	-	[4]
ICG	18.7	805	1.0	2	28	-	[5][6]
PMA-PDI-PEG-Gd NPs	-	730	1.5	1	~20	HeLa	[7]

Table 2: In Vivo Photothermal Heating

Photosensitizer Formula	Administration Route	Laser Wavelength (nm)	Laser Power Density (W/cm ²)	Irradiation Time (min)	Max Tumor Temperature (°C)	Animal Model	Reference
IR-820	Intramuscular	793	2.0	10	>49	Subcutaneous tumor-bearing mice	[4]
ICG	-	808	0.6	10	-	Pancreatic tumor-bearing mice	[8]
ICG	-	805	1.0	10	~58.5	Tumor-bearing mice	[5][6]
CuS-PEG NPs	Intravenous	1275	1.0	5	46.8	Tumor-bearing mice	[9]
Gold Nanoshells	Peritumoral	808	0.5	1	-	Xenograft tumor in mice	[10]
HSA/dc-IR825/GA	Intravenous	-	0.3	10	-	Tumor-bearing mice	[11]
PMA-PDI-PEG-Gd NPs	Intravenous	730	1.5	8	~54	HeLa tumor-bearing mice	[7]

Table 3: In Vivo Tumor Growth Inhibition

Photosensitizer Formulation	Treatment Group	Tumor Growth Outcome	Animal Model	Reference
Gold Nanoshells	Nanoshells + Laser	Tumors abated, mice tumor-free >90 days	Murine colon carcinoma in mice	[12]
IR-820	IR-820 + Laser	Significant tumor growth inhibition	Subcutaneous tumor-bearing mice	[4]
TP5-ICG NFs	NFs + Laser	Significant tumor growth inhibition	Pancreatic tumor-bearing mice	[8]
MPPD@IR825/D TX NPs	NPs + Laser	Highly efficient tumor ablation	4T1 tumor-bearing mice	[1]

Table 4: Biodistribution of Nanoparticle-based Agents

Nanoparticle Formulation	Time Post-Injection (h)	Organ	% Injected Dose per Gram (%ID/g)	Animal Model	Reference
30 nm Gold Nanostars	48	Tumor	2.11 ± 0.64	Xenograft sarcoma in mice	[13]
60 nm Gold Nanostars	48	Tumor	0.88 ± 0.46	Xenograft sarcoma in mice	[13]
[59Fe]-SPIONs	24	Liver	~35	Nude mice	[14]
[59Fe]-SPIONs	24	Spleen	~25	Nude mice	[14]
[59Fe]-SPIONs	24	Tumor	<5	Nude mice	[15]

Experimental Protocols

This section provides detailed protocols for key experiments in **IR-825** mediated PTT dosimetry.

In Vitro Photothermal Effect Quantification

Objective: To measure the temperature increase in a solution containing **IR-825** upon NIR laser irradiation.

Materials:

- **IR-825** or **IR-825** loaded nanoparticles
- Phosphate-buffered saline (PBS) or cell culture medium
- 96-well plate or other suitable transparent container
- NIR laser with adjustable power output (e.g., 808 nm)
- Infrared (IR) thermal imaging camera or a thermocouple probe
- Data acquisition software

Protocol:

- Prepare a stock solution of **IR-825** or its nanoformulation in PBS or culture medium.
- Create a series of dilutions to achieve the desired final concentrations for testing.
- Pipette a fixed volume (e.g., 200 μ L) of each concentration into the wells of a 96-well plate. Include a control well with only the vehicle (PBS or medium).
- Position the laser source directly above the well to be irradiated, ensuring a consistent distance and beam spot size for all measurements.
- Set the laser to the desired power density (e.g., 1.0 W/cm²).

- Simultaneously start the laser irradiation and the temperature recording using the IR thermal camera or thermocouple.
- Record the temperature at regular intervals (e.g., every 30 seconds) for a predetermined duration (e.g., 10 minutes).
- Repeat the measurement for each concentration and the control.
- Analyze the data to determine the temperature change (ΔT) over time for each concentration.

In Vitro Cytotoxicity Assay (MTT or CCK-8)

Objective: To assess the cytotoxicity of **IR-825** mediated PTT on cancer cells.

Materials:

- Cancer cell line of interest (e.g., 4T1, HeLa)
- Complete cell culture medium
- **IR-825** or **IR-825** loaded nanoparticles
- 96-well plates
- MTT or CCK-8 assay kit
- NIR laser (e.g., 808 nm)
- Microplate reader

Protocol:

- Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare different concentrations of **IR-825** or its nanoformulation in complete culture medium.

- Remove the old medium from the wells and replace it with the medium containing the **IR-825** formulations. Include control groups: untreated cells, cells with **IR-825** but no laser, and cells with laser but no **IR-825**.
- Incubate the cells for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
- For the PTT groups, irradiate the designated wells with the NIR laser at a specific power density and duration (e.g., 1.0 W/cm² for 5 minutes).
- After irradiation, return the plate to the incubator for another 24-48 hours.
- Perform the MTT or CCK-8 assay according to the manufacturer's instructions.
- Measure the absorbance using a microplate reader.
- Calculate the cell viability as a percentage relative to the untreated control group.

In Vivo Photothermal Therapy and Temperature Monitoring

Objective: To evaluate the in vivo photothermal efficacy of **IR-825** and monitor tumor temperature in real-time.

Materials:

- Tumor-bearing animal model (e.g., subcutaneous tumor in mice)
- **IR-825** or **IR-825** loaded nanoparticles formulation for injection
- NIR laser with a fiber optic delivery system
- Infrared (IR) thermal imaging camera
- Anesthesia and animal monitoring equipment

Protocol:

- Anesthetize the tumor-bearing animal.

- Administer the **IR-825** formulation via the desired route (e.g., intravenous, intratumoral).
- Allow sufficient time for the agent to accumulate in the tumor tissue (this time should be determined from biodistribution studies, typically ranging from 4 to 48 hours).
- Position the animal under the IR thermal camera.
- Direct the laser fiber optic onto the tumor area.
- Begin recording thermal images and then start the laser irradiation at a predetermined power density and for a specific duration.
- Monitor the temperature of the tumor and surrounding healthy tissue throughout the irradiation period.
- After treatment, continue to monitor the animal for tumor growth, body weight, and any signs of toxicity.
- Measure tumor volume at regular intervals (e.g., every 2-3 days) using calipers.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology).

Biodistribution Study

Objective: To determine the *in vivo* distribution and tumor accumulation of **IR-825** or its nanoformulation.

Materials:

- **IR-825** or a labeled version of the nanoformulation (e.g., with a fluorescent tag or radionuclide)
- Tumor-bearing animal model
- Imaging system appropriate for the label (e.g., *in vivo* fluorescence imaging system, SPECT/CT)

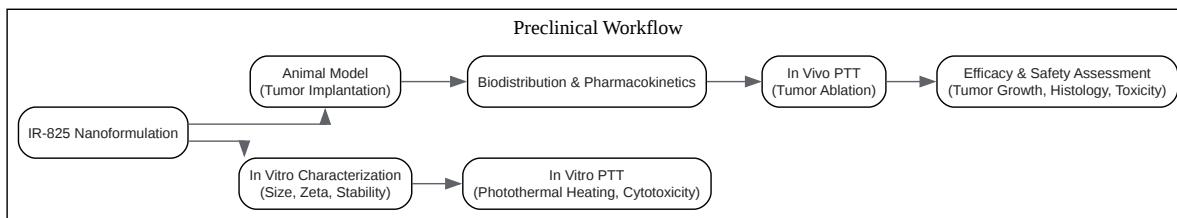
- Tissue homogenizer
- Gamma counter or fluorescence plate reader

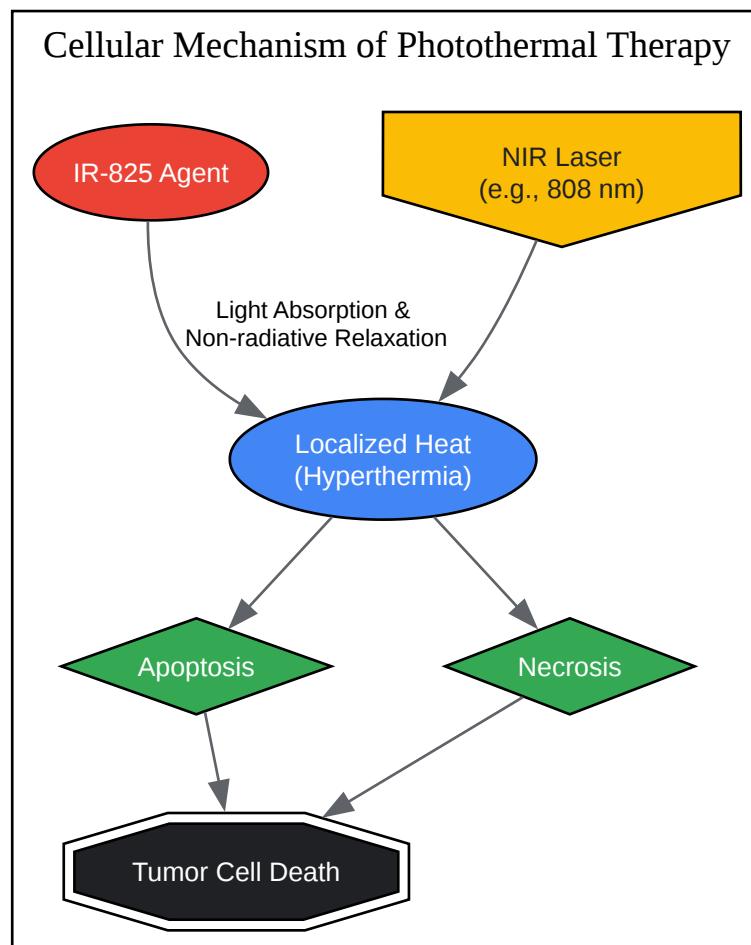
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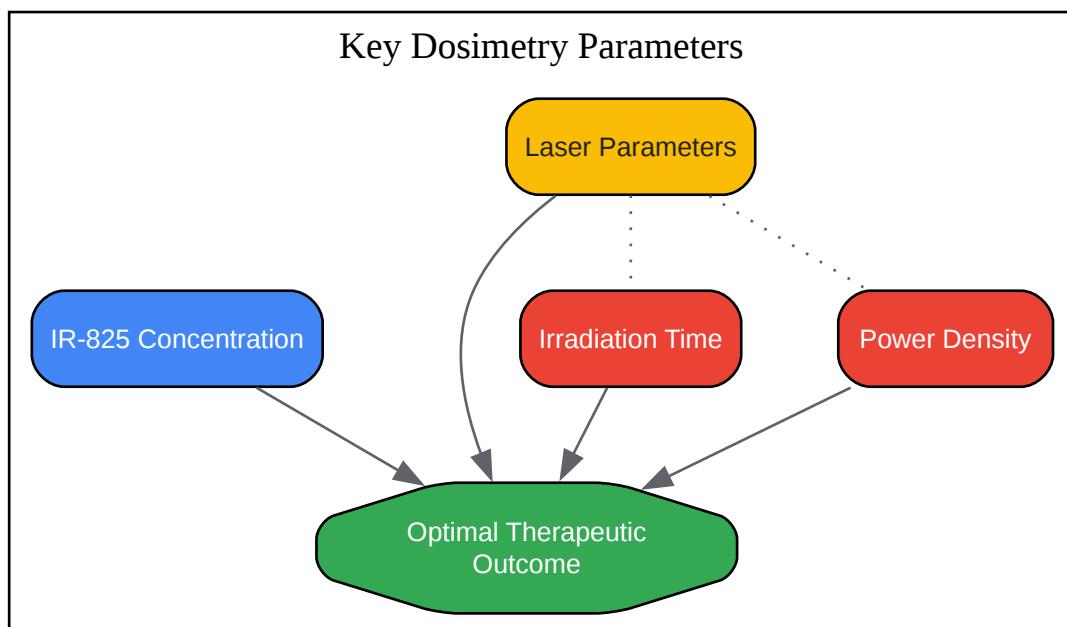
- Administer the labeled **IR-825** formulation to the tumor-bearing animals.
- At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
- Perfusion the animals with saline to remove blood from the organs.
- Excise the major organs (e.g., heart, liver, spleen, lungs, kidneys) and the tumor.
- Weigh each organ and tumor.
- Measure the fluorescence or radioactivity in each organ and tumor using the appropriate instrument.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
- If using a non-invasive imaging modality, acquire whole-body images at the designated time points before sacrificing the animals for ex vivo analysis.

Visualizations

The following diagrams illustrate key workflows and concepts in **IR-825** mediated photothermal therapy.



[Click to download full resolution via product page](#)*Preclinical workflow for **IR-825** PTT development.*[Click to download full resolution via product page](#)*Simplified mechanism of **IR-825** mediated PTT.*



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Interplay of key dosimetry parameters in PTT.

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